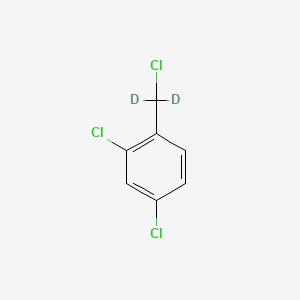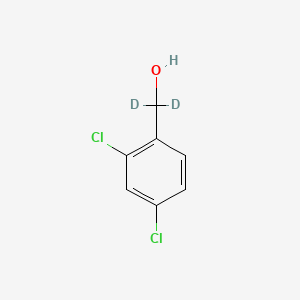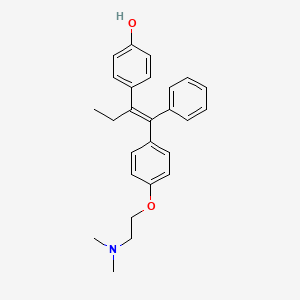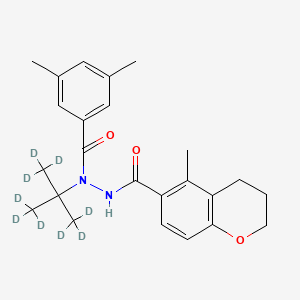
Chromafenozide-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Chromafenozide-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chromafenozide-d9 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Chromafenozide in various chemical reactions.
Biology: The compound is employed in biological studies to track and quantify the metabolism and distribution of Chromafenozide in living organisms.
Medicine: Research in medicine utilizes this compound to investigate its potential therapeutic effects and safety profile.
Mécanisme D'action
Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Tebufenozide: A compound that also acts as an ecdysone agonist and is used in pest control.
Halofenozide: Similar in structure and function, used for controlling insect pests.
Uniqueness
Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Propriétés
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSNYBUADCFDR-ASMGOKTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
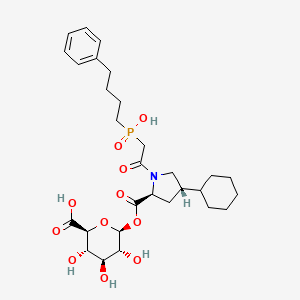

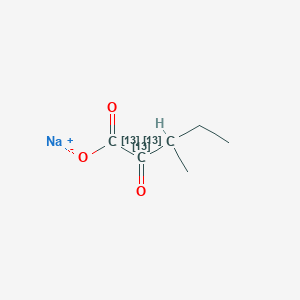





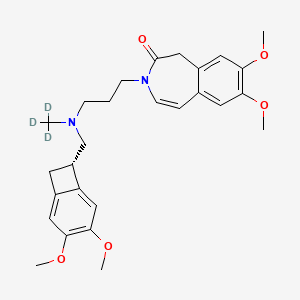
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
